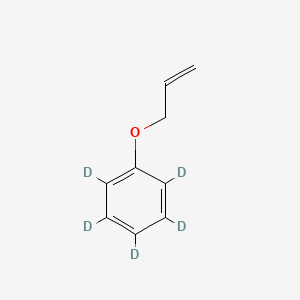

Allyl Phenyl Ether-d5

Overview

Description

Allyl Phenyl Ether is a chemical compound with the molecular formula C9H10O . It is used in various applications including laboratory chemicals and synthesis of substances .

Synthesis Analysis

The synthesis of Allyl Phenyl Ether has been studied extensively. One method involves the Claisen rearrangement of allyl phenyl ether to 6- (prop-2-en-1-yl) cyclohexa-2,4-dien-1-one . This reaction can be presented as consisting of 10 main steps separated by fold and cusp catastrophes .Molecular Structure Analysis

The molecular structure of Allyl Phenyl Ether consists of an oxygen atom bonded to two alkyl or aryl groups . The Claisen rearrangement of allyl phenyl ether has been studied using Bonding Evolution Theory (BET), which combines the topological analysis of the electron localization function (ELF) and catastrophe theory .Chemical Reactions Analysis

The Claisen rearrangement is a key organic reaction that involves the thermal rearrangement of allyl vinyl ethers to form β-aryl allyl ethers . This reaction is specific to ally aryl ethers and allyl vinyl ethers . Heating an allyl aryl ether to 250 oC causes an intramolecular rearrangement to produce an o-allylphenol .Physical And Chemical Properties Analysis

Allyl Phenyl Ether has a molecular formula of C9H10O, an average mass of 134.175 Da, and a monoisotopic mass of 134.073166 Da .Scientific Research Applications

Isomerization and Green Transformation

Allyl phenyl ether is a significant starting material in organic synthesis with applications in the agrochemical industry. Its isomerization, assisted by heterogeneous catalysts like zeolites, can lead to the green transformation of allyl phenyl ether. For instance, zeolite H-ZSM-5 and Na-ZSM-5 have been used to achieve selective transformation, producing different percentages of 2-allylphenol and other products (Pebriana, Mujahidin, & Syah, 2017).

Educational Value in Organic Synthesis

The Williamson ether synthesis of allyl phenyl ether and its Claisen rearrangement to 2-allylphenol introduces important reactions of ethers in undergraduate laboratories. This process also involves purification using acid-base extraction, enhancing the understanding of pKa differences between aliphatic and aromatic alcohols, crucial in organic chemistry education (Sanford, Lis, & McPherson, 2009).

Oxidation to Methyl Ketone

Selective aerobic oxidation of allyl phenyl ethers using a Pd catalyst/polyoxometalate hybrid system yields corresponding methyl ketones. This method shows higher efficiency compared to conventional Wacker-type oxidation processes. The study highlights the efficient re-oxidation of Pd0 to Pd2+ by polyoxometalates, using O2 as an oxidant (Tamura, Shimoyama, Hong, & Kon, 2020).

Green Chemistry and Claisen Rearrangement

The Claisen rearrangement of allyl phenyl ethers, a valuable reaction in organic synthesis, has applications in the production of perfumes, flavors, pharmaceuticals, and intermediates. Efforts to replace environmentally harmful homogeneous acid catalysts with solid acid catalysts like hexagonal mesoporous silica supported heteropolyacids align with green chemistry goals. This process has shown 100% selectivity and efficiency in producing products like 2-allyl-4-tert-butylphenol (Yadav & Lande, 2005).

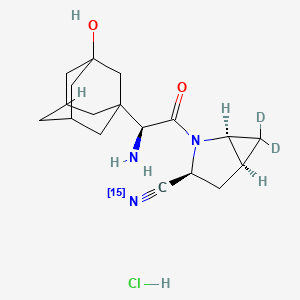

Deuterium Isotope Effects and Transition State Structure

Kinetic studies of allyl phenyl ether and its deuterated analogues provide insights into the structure of the transition state in aromatic Claisen rearrangement. This research contributes to a deeper understanding of reaction mechanisms and the effect of isotopic substitution on reaction kinetics (McMichael & Korver, 1979).

Catalysis and Ether Formation

Allyl phenyl ether undergoes various reactions including oxidative addition and ether formation, facilitated by transition metal catalysts like palladium and nickel. These reactions are fundamental in the synthesis of complex organic molecules and have implications in the development of new catalytic processes (Yamamoto, Akimoto, & Yamamoto, 1983).

Mechanism of Action

Target of Action

Allyl Phenyl Ether-d5 primarily targets the carbon-oxygen bond in the ether group and the carbon-carbon bond between the allyl group and the phenol ring . The compound’s action is focused on these bonds, leading to significant changes in their structure and connectivity.

Mode of Action

The mode of action of this compound involves a series of steps known as the Claisen rearrangement . This process begins with the breaking of the carbon-oxygen bond, which can occur through a heterolytic cleavage . Following this, a new carbon-carbon bond is formed between the allyl group and the phenol ring . This bond formation occurs after the transition state in the reaction .

Biochemical Pathways

The Claisen rearrangement of this compound affects the electron localization function (ELF) . This rearrangement can be presented as consisting of 10 main steps separated by fold and cusp catastrophes . The reaction leads to the formation of two localized C-C bonds in the phenyl ring, indicating the process of dearomatisation .

Result of Action

The result of the action of this compound is the formation of a new compound, 6-(prop-2-en-1-yl) cyclohexa-2,4-dien-1-one . This compound is formed through the breaking of the C-O bond and the formation of a new C-C bond, along with the migration of a double C-C bond, the formation of a double C-O bond, and the dearomatisation of an aromatic ring .

Action Environment

The action of this compound is influenced by environmental factors such as temperature. For instance, heating an allyl aryl ether to 250°C causes an intramolecular rearrangement to produce an o-allylphenol . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the environment in which it is used.

Safety and Hazards

Future Directions

The Claisen rearrangement of allyl phenyl ether is a powerful synthetic tool in organic synthesis . Future research could focus on exploring the potential of this reaction in the synthesis of other complex organic compounds. Additionally, the use of microreactor technology could be explored for the Claisen rearrangement .

properties

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-prop-2-enoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-2-8-10-9-6-4-3-5-7-9/h2-7H,1,8H2/i3D,4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POSICDHOUBKJKP-DKFMXDSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])OCC=C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

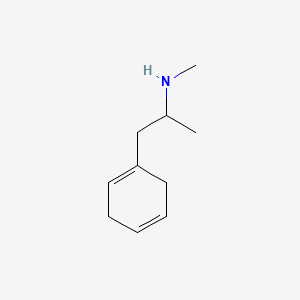

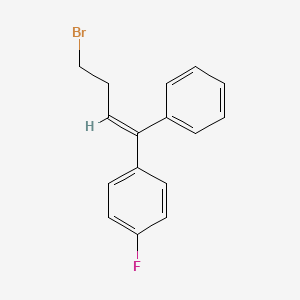

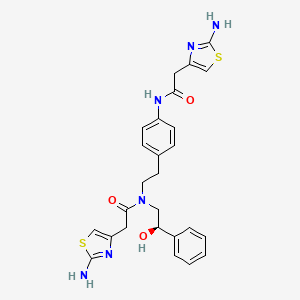

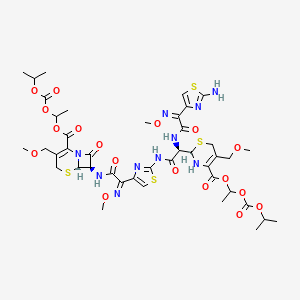

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[3-Acetylamino-4-[4-(4-nitro-2-sulfostyryl)-3-sulfophenylazo]anilino]-6-chloro-1,3,5-triazin-2-ylamino]-1,4-benzenedisulfonic acid tetrasodium salt](/img/structure/B570136.png)

![Tert-butyl N-[[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]carbamoyl-[(2S,3S)-2-phenylmethoxypentan-3-yl]amino]carbamate](/img/structure/B570156.png)